molecular formula C17H13BrN2OS B2440282 N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 304895-35-0

N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2440282
CAS No.: 304895-35-0
M. Wt: 373.27
InChI Key: NCQDDZVSJBSIPU-UHFFFAOYSA-N
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Description

N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly in the study of ligand-gated ion channels. The compound features a benzamide group linked to a 4-bromobenzyl-substituted thiazole ring, a privileged structure in drug discovery known to be associated with a wide spectrum of biological activities . This specific structural motif is representative of the N-(thiazol-2-yl)-benzamide class of compounds, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into these analogs demonstrates their potential as potent negative allosteric modulators, providing a valuable tool for probing the physiological functions and modulation of this poorly understood ion channel . The presence of the thiazole core, a key component in more than 18 FDA-approved drugs, underscores the research value of this compound for developing new therapeutic agents and investigating diverse biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQDDZVSJBSIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis is the most widely reported method for constructing the thiazole core. This one-pot reaction involves cyclizing a thiourea derivative with an α-halo ketone. For this compound, the process proceeds as follows:

  • Thiourea Intermediate Preparation : Benzoyl isothiocyanate reacts with ammonium hydroxide to form benzoyl thiourea ($$ \text{Ph-C(=O)-NH-CS-NH}_2 $$).
  • Cyclization with α-Halo Ketone : The thiourea reacts with 2-bromo-1-[(4-bromophenyl)methyl]propan-1-one in ethanol or DMF under reflux. The α-halo ketone introduces the (4-bromophenyl)methyl group at position 5 of the thiazole.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C (reflux)
  • Duration: 3–6 hours
  • Yield: 60–75% (estimated from analogous reactions)

Mechanistic Insight :
The thiol group of the thiourea attacks the α-carbon of the halo ketone, followed by cyclodehydration to form the thiazole ring. The benzamide group is retained at position 2 via the thiourea’s benzoyl moiety.

Post-Synthetic Functionalization Approach

This two-step method involves synthesizing 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine followed by acylation with benzoyl chloride:

  • Thiazole Amine Synthesis :
    • A thiourea derivative (e.g., $$ \text{NH}2\text{-CS-NH}2 $$) reacts with 2-bromo-1-[(4-bromophenyl)methyl]propan-1-one to form the 2-aminothiazole intermediate.
  • Acylation :
    • The amine undergoes Schotten-Baumann acylation with benzoyl chloride in aqueous NaOH and dichloromethane.

Advantages :

  • Higher purity due to stepwise isolation.
  • Flexibility in modifying the acyl group.

Limitations :

  • Lower overall yield (50–60%) compared to one-pot methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. For example, a mixture of benzoyl thiourea and α-halo ketone in DMF achieves 80% yield within 7 minutes under microwave heating.

Key Benefits :

  • Enhanced reaction efficiency.
  • Reduced side-product formation.

Reaction Optimization and Conditions

Solvent and Catalyst Systems

  • Polar Aprotic Solvents : DMF and DMSO improve solubility of intermediates, favoring cyclization.
  • Lewis Acid Catalysts : ZnCl$$2$$ or FeCl$$3$$ (5 mol%) enhance electrophilicity of the α-halo ketone, boosting yields by 15–20%.

Temperature and Time

  • Conventional Heating : Reflux at 80–100°C for 3–6 hours.
  • Microwave Heating : 100–120°C for 5–10 minutes.

Analytical Characterization

Spectroscopic Data :

  • IR : Peaks at 1676 cm$$^{-1}$$ (C=O stretch) and 1568 cm$$^{-1}$$ (C=N stretch).
  • $$^1$$H NMR : Signals at δ 2.62 (s, 3H, -CH$$_3$$), 7.2–7.65 (m, Ar-H), and 8.45 (s, 1H, -NH).

Chromatographic Purity :

  • HPLC: >95% purity using C18 columns and acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

Method Yield Time Purity Scalability
Hantzsch Synthesis 60–75% 3–6 hrs 90–95% Industrial
Post-Synthetic Acylation 50–60% 8–10 hrs 85–90% Laboratory
Microwave-Assisted 75–80% 5–10 min 95–98% Pilot-scale

Key Observations :

  • Microwave-assisted synthesis offers the best balance of yield and efficiency.
  • Hantzsch synthesis is preferred for large-scale production due to simpler workflows.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of thiazole compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide, against pathogens like Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:

  • In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF7) and other cancer types. For example, compounds derived from thiazole structures were found to induce apoptosis in cancer cells and inhibit tumor growth significantly .

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent antimicrobial and anticancer activities. The study employed techniques such as molecular docking to explore the binding interactions between the compound and target proteins involved in cancer progression .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, the presence of bromine in the para position of the phenyl ring was associated with increased potency against certain cancer cell lines .

Summary of Findings

Property Details
Antimicrobial Activity Effective against E. coli, S. aureus at low concentrations
Anticancer Activity Induces apoptosis in MCF7 breast cancer cells
Mechanism of Action Inhibits cell proliferation and induces apoptosis
SAR Insights Bromine substitution enhances potency

Mechanism of Action

The mechanism of action of N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and benzamide groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Benzamide Derivatives: Compounds containing the benzamide moiety, such as benzamide itself and its derivatives used in medicinal chemistry.

Uniqueness

N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide is unique due to the combination of the thiazole ring, bromophenyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a thiazole ring, bromophenyl group, and benzamide moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3O2SC_{18}H_{16}BrN_3O_2S, with a molecular weight of approximately 373.27 g/mol. Its structure is characterized by the following key components:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Bromophenyl Group : A phenyl ring substituted with a bromine atom, enhancing the compound's lipophilicity and biological activity.
  • Benzamide Moiety : A functional group that is often associated with various pharmacological activities.

This compound exhibits its biological effects through multiple mechanisms:

  • Receptor Interaction : Similar thiazole derivatives have been shown to bind with high affinity to various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce G1-phase arrest in cancer cell lines, inhibiting cell division and growth.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Inhibition of Cancer Cell Lines : Compounds structurally related to this compound have been tested against non-small cell lung cancer (NSCLC) cell lines. For example, a related compound demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across different NSCLC lines, indicating potent inhibitory effects on cell viability .
  • Mechanism Insights : These compounds have been observed to inhibit phosphorylation of key proteins involved in cell signaling pathways (e.g., FGFR1), leading to reduced tumor growth and enhanced apoptosis .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited .

Case Studies and Research Findings

A review of literature reveals several studies focusing on thiazole derivatives similar to this compound:

StudyFindings
Study 1Identified related benzamide derivatives as FGFR1 inhibitors with significant anticancer activity in NSCLC models.
Study 2Discussed thiazole derivatives’ potential as antitumor agents, highlighting structure-activity relationships essential for cytotoxicity.
Study 3Explored the synthesis and biological evaluation of thiazole derivatives demonstrating antimicrobial effects.

Q & A

Q. What are the standard synthetic protocols for N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide?

The synthesis typically involves coupling a 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine intermediate with a benzoyl chloride derivative. A common method includes reacting 5-chlorothiazol-2-amine with substituted benzoyl chlorides in pyridine under reflux, followed by purification via chromatography and recrystallization (e.g., methanol) . For analogous compounds, microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times and improving yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C) : To confirm the amide bond formation, thiazole ring protons, and 4-bromophenyl substitution patterns. For example, aromatic protons appear as multiplets in δ 7.2–8.1 ppm, and the methylene bridge (CH₂) resonates near δ 4.5 ppm .
  • FT-IR : Peaks at ~1650–1680 cm⁻¹ confirm the amide C=O stretch, while thiazole C-S and C=N stretches appear at ~650–700 cm⁻¹ and ~1500 cm⁻¹, respectively .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole and benzamide moieties .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-stacking, which stabilize the crystal lattice. For example, centrosymmetric dimers formed via N–H⋯N hydrogen bonds are common in thiazole-containing benzamides . Refinement using SHELX software (e.g., SHELXL) ensures accurate modeling of thermal displacement parameters and H-atom positioning .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Biological Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria via agar diffusion or microdilution methods. Antifungal activity against Aspergillus spp. can be assessed using the cup-plate method .
  • Modifications : Varying the benzamide substituents (e.g., electron-withdrawing groups like nitro or halogens) and thiazole substituents (e.g., alkyl vs. aryl) to correlate changes in activity with electronic or steric effects .

Q. How can computational methods predict binding modes or metabolic stability?

  • Molecular Docking : Tools like AutoDock or Glide simulate interactions with biological targets (e.g., bacterial enzymes or receptors). For example, the thiazole ring may engage in π-π stacking with aromatic residues, while the amide group forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to evaluate binding free energies (MM-PBSA/GBSA) .
  • ADMET Prediction : Software like SwissADME predicts logP, metabolic sites, and blood-brain barrier permeability based on substituent effects (e.g., bromophenyl enhances lipophilicity) .

Q. How should researchers address contradictions in biological data across studies?

  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed concentration, solvent, and microbial strains) to isolate variables .
  • Dose-Response Curves : Determine IC₅₀ values to compare potency accurately. For instance, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., N-(5-aryl-thiazol-2-yl)benzamides) to identify trends in substituent effects .

Methodological Considerations

Q. What experimental design principles apply to in vivo pharmacokinetic studies?

  • Radiolabeling : For PET imaging (e.g., carbon-11 labeling), introduce the isotope at metabolically stable positions (e.g., methyl groups) to track brain uptake and distribution in models like non-human primates .
  • Metabolite Analysis : Use HPLC-MS to identify degradation products in plasma or tissue homogenates, ensuring the parent compound remains intact during the study period .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in thiazole ring formation .
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling reactions and reduce side reactions like hydrolysis .

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